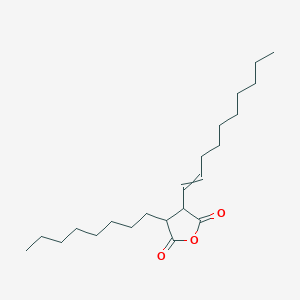![molecular formula C9H16O2 B14305250 4H-Furo[2,3-b]pyran, 3-ethylhexahydro- CAS No. 121693-21-8](/img/structure/B14305250.png)
4H-Furo[2,3-b]pyran, 3-ethylhexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- is a chemical compound with the molecular formula C9H16O2 It features a fused ring system consisting of a furan and a pyran ring, with an ethyl group attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo[2,3-b]pyran, 3-ethylhexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bis(2-chloroethyl)ether dissolved in ethanol, with the addition of a Zr-Ce-Ti-Al composite oxide and ruthenium iodide. The mixture is heated to 70-90°C, and water is added along with a controlled introduction of carbon dioxide under a pressure of 1.1-1.6 MPa, maintaining constant stirring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4H-Furo[2,3-b]pyran, 3-ethylhexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 3,4-dihydro-: This compound has a similar pyran ring structure but lacks the fused furan ring.
2-Ethyl-3-hydroxy-4H-pyran-4-one:
Uniqueness
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- is unique due to its fused ring system, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
121693-21-8 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-ethyl-3,3a,4,5,6,7a-hexahydro-2H-furo[2,3-b]pyran |
InChI |
InChI=1S/C9H16O2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h7-9H,2-6H2,1H3 |
Clave InChI |
FYJBQSSXNRJTFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC2C1CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
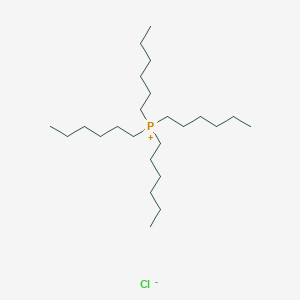
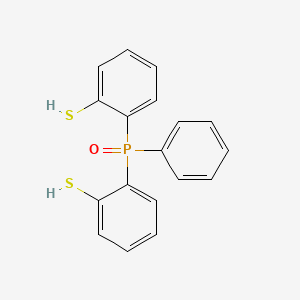
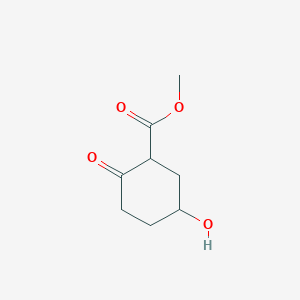
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
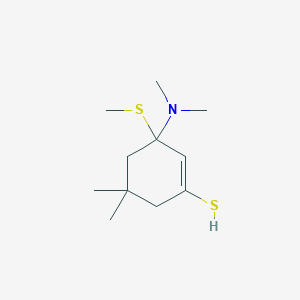


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
